molecular formula C10H15NS2 B15227553 N-(3-(Thiophen-2-yl)propyl)thietan-3-amine

N-(3-(Thiophen-2-yl)propyl)thietan-3-amine

Cat. No.: B15227553
M. Wt: 213.4 g/mol
InChI Key: GQRPROXHWFAPFT-UHFFFAOYSA-N
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Description

N-(3-(Thiophen-2-yl)propyl)thietan-3-amine is a compound that features a thiophene ring and a thietan-3-amine group. Thiophene is a five-membered ring containing sulfur, known for its aromatic properties and significant role in various chemical and biological applications. The presence of the thietan-3-amine group adds to the compound’s versatility and potential for diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Thiophen-2-yl)propyl)thietan-3-amine typically involves the reaction of thiophene derivatives with appropriate amine precursors. One common method includes the condensation reaction between a thiophene derivative and a thietan-3-amine precursor under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(3-(Thiophen-2-yl)propyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thietan-3-amine group, leading to the formation of secondary or tertiary amines.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups onto the thiophene ring .

Scientific Research Applications

N-(3-(Thiophen-2-yl)propyl)thietan-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(Thiophen-2-yl)propyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting or activating biological processes. The thietan-3-amine group may also contribute to the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the thiophene ring and thietan-3-amine group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H15NS2

Molecular Weight

213.4 g/mol

IUPAC Name

N-(3-thiophen-2-ylpropyl)thietan-3-amine

InChI

InChI=1S/C10H15NS2/c1(3-10-4-2-6-13-10)5-11-9-7-12-8-9/h2,4,6,9,11H,1,3,5,7-8H2

InChI Key

GQRPROXHWFAPFT-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NCCCC2=CC=CS2

Origin of Product

United States

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